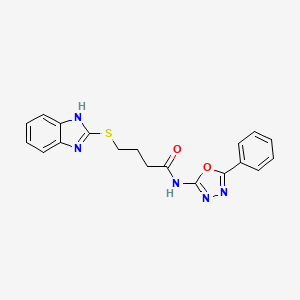
N-(benzyloxy)-2-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(benzyloxy)-2-iodobenzamide, also known as BIAM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BIAM is a derivative of the benzamide family and is widely used in the field of biochemistry and pharmacology. In
科学研究应用
N-(benzyloxy)-2-iodobenzamide is widely used in scientific research due to its ability to label sulfhydryl groups in proteins. It is commonly used in studies that aim to investigate the structure and function of proteins. This compound is also used in studies that aim to identify the specific binding sites of ligands and to study the kinetics of protein-ligand interactions. Additionally, this compound is used in studies that aim to investigate the effects of oxidative stress on proteins.
作用机制
N-(benzyloxy)-2-iodobenzamide works by reacting with sulfhydryl groups in proteins to form covalent bonds. This reaction results in the formation of a thioether bond between the protein and this compound. The formation of this bond allows for the labeling of sulfhydryl groups in proteins, which can then be used to study the structure and function of the protein.
Biochemical and Physiological Effects
This compound has been shown to have minimal effects on the biochemical and physiological properties of proteins. Studies have shown that this compound labeling does not affect the enzymatic activity or binding affinity of proteins. However, it is important to note that excessive labeling with this compound can lead to protein denaturation and loss of activity.
实验室实验的优点和局限性
One of the main advantages of using N-(benzyloxy)-2-iodobenzamide in lab experiments is its specificity for sulfhydryl groups. This allows for the selective labeling of proteins and the identification of specific binding sites. Additionally, this compound labeling is a relatively simple and straightforward process. However, one limitation of using this compound is its potential to react with other nucleophiles in the protein, such as amino groups and carboxyl groups. This can lead to non-specific labeling and make data interpretation more challenging.
未来方向
There are several future directions for N-(benzyloxy)-2-iodobenzamide research. One direction is the development of new derivatives of this compound that can selectively label other amino acid residues in proteins. Another direction is the use of this compound in live-cell imaging studies to investigate protein dynamics and localization. Additionally, this compound can be used in studies that aim to investigate the effects of post-translational modifications on protein structure and function.
Conclusion
In conclusion, this compound is a valuable tool in scientific research due to its ability to selectively label sulfhydryl groups in proteins. This compound has been widely used in studies that aim to investigate protein structure and function, ligand binding, and the effects of oxidative stress on proteins. While there are limitations to the use of this compound, its specificity and simplicity make it a valuable tool in biochemistry and pharmacology research.
合成方法
N-(benzyloxy)-2-iodobenzamide can be synthesized via a multi-step process. The first step involves the reaction of 2-iodobenzoyl chloride with benzyl alcohol in the presence of a base such as triethylamine. This reaction results in the formation of N-benzyloxy-2-iodobenzamide, which is then treated with hydrogen peroxide and acetic acid to remove the benzyl protecting group, resulting in the formation of this compound.
属性
IUPAC Name |
2-iodo-N-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO2/c15-13-9-5-4-8-12(13)14(17)16-18-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORLEEQLGZRGLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

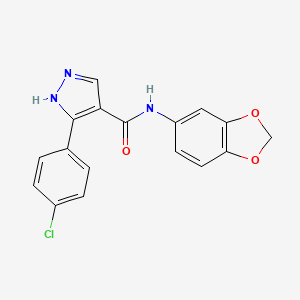
![4-[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]piperazin-2-one](/img/structure/B7476652.png)
![7-[(2-Fluorophenyl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7476656.png)
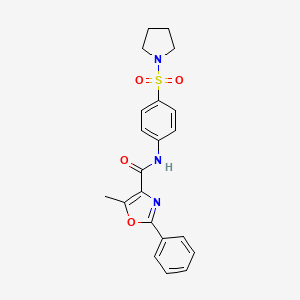
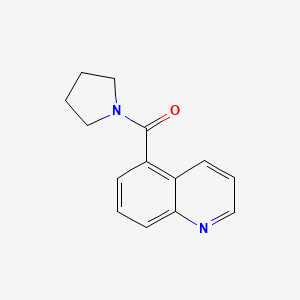
![2,3-Dihydroindol-1-yl-(1,3-dimethylthieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B7476683.png)
![2-Fluoro-5-[(3-sulfamoylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476691.png)
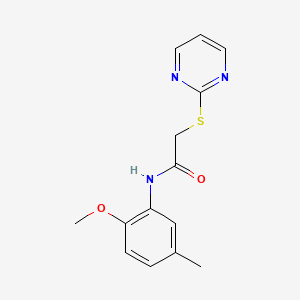
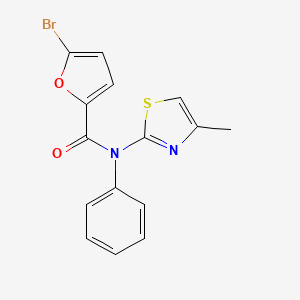
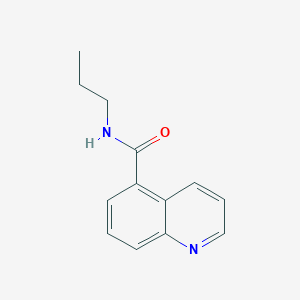

![Ethyl 4-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B7476738.png)
![3-Methyl-4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoic acid](/img/structure/B7476741.png)
